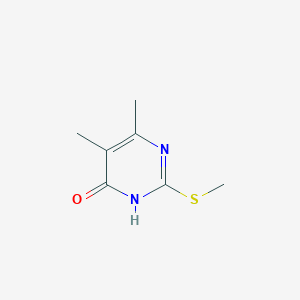![molecular formula C16H22N4 B3144283 N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline CAS No. 548765-49-7](/img/structure/B3144283.png)
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline
Overview
Description
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline is a complex organic compound that features a pyrazole ring substituted with a piperidine moiety and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline typically involves multi-step organic reactions. One common approach is the alkylation of a pyrazole derivative with a piperidine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazole ring can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4-piperidinyl)aniline: Similar structure but lacks the pyrazole ring.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains a pyrazole ring but different substituents.
N,N-dimethyl-4-(4-piperidinyl)-2-pyrimidinamine: Features a pyrimidine ring instead of a pyrazole ring.
Uniqueness
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline is unique due to the combination of its pyrazole and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(5-piperidin-4-yl-1H-pyrazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-20(2)14-5-3-12(4-6-14)15-11-16(19-18-15)13-7-9-17-10-8-13/h3-6,11,13,17H,7-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPTUICVMIBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butylamino)methyl]-N,N-diethylaniline](/img/structure/B3144219.png)


![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)
![1-[(Methylsulfonyl)oxy]-1H-benzotriazole](/img/structure/B3144249.png)

![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)




![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)
